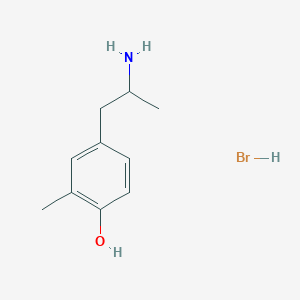

4-(2-Aminopropyl)-o-cresol hydrobromide

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H16BrNO |

|---|---|

Molecular Weight |

246.14 g/mol |

IUPAC Name |

4-(2-aminopropyl)-2-methylphenol;hydrobromide |

InChI |

InChI=1S/C10H15NO.BrH/c1-7-5-9(6-8(2)11)3-4-10(7)12;/h3-5,8,12H,6,11H2,1-2H3;1H |

InChI Key |

VNSDZLBERUYPJR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(C)N)O.Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 2 Aminopropyl O Cresol Hydrobromide

Established Chemical Synthesis Routes for 4-(2-Aminopropyl)-o-cresol Hydrobromide

The traditional synthesis of this compound typically involves a multi-step sequence starting from readily available precursors. These routes focus on the construction of the aminopropyl side chain on the cresol (B1669610) backbone.

The synthesis often commences with o-cresol (B1677501) or a protected derivative like 2-methoxytoluene. A common initial step is the introduction of a functional group at the 4-position of the aromatic ring, which will be elaborated into the aminopropyl side chain. One established method involves the Friedel-Crafts acylation of 2-methoxytoluene with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 4-propionyl-2-methoxytoluene.

An alternative strategy for introducing the required carbon framework is through a Mannich reaction. For instance, a Mannich base can be prepared from a suitable phenol (B47542), formaldehyde, and a secondary amine. Subsequent chemical transformations can then be used to construct the aminopropyl group. A patent describes the synthesis of ortho-methylated hydroxyaromatic compounds from Mannich bases. google.com

Following the initial derivatization, a series of key chemical transformations are necessary to arrive at the final product. When starting from the ketone intermediate, 4-propionyl-2-methoxytoluene, a crucial step is the conversion of the carbonyl group to an amine. This can be achieved through several methods:

Reductive Amination: The ketone can undergo reductive amination with ammonia (B1221849) in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation.

Leuckart-Wallach Reaction: This reaction involves heating the ketone with formamide (B127407) or ammonium (B1175870) formate (B1220265), followed by hydrolysis of the resulting formamide to yield the primary amine.

Oxime Formation and Reduction: The ketone can be converted to an oxime using hydroxylamine (B1172632), which is then reduced to the amine using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation.

A critical intermediate in these synthetic pathways is the free base, 4-(2-aminopropyl)-o-cresol. The final step is the formation of the hydrobromide salt, which is typically accomplished by treating a solution of the free base with hydrobromic acid in a suitable solvent, leading to the precipitation of the desired salt.

| Intermediate Compound | Role in a Potential Synthetic Route |

| o-Cresol | Starting Material |

| 2-Methoxytoluene | Protected Starting Material |

| 4-Propionyl-2-methoxytoluene | Ketone Intermediate |

| 4-(2-Nitropropyl)-o-cresol | Nitro Intermediate (from Henry reaction) |

| 4-(2-Aminopropyl)-o-cresol | Free Base of the Final Compound |

To maximize the efficiency of the synthesis, optimization of reaction parameters is essential. This includes careful control of temperature, reaction time, solvent, and stoichiometry of reagents. For instance, in the Friedel-Crafts acylation, the choice of solvent and the rate of addition of the acylating agent can influence the regioselectivity and minimize the formation of unwanted isomers.

Purification of intermediates at each stage is also crucial for obtaining a high final yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly employed. In the final salt formation step, the choice of solvent and crystallization conditions can significantly impact the crystal quality and purity of the this compound.

Emerging and Novel Synthetic Approaches to this compound

Modern synthetic chemistry is continually evolving, with a focus on developing more efficient, sustainable, and selective methods. For the synthesis of compounds like this compound, emerging approaches may include:

Catalytic C-H Functionalization: Direct functionalization of the C-H bonds of o-cresol would offer a more atom-economical route, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: The use of microreactors can provide better control over reaction parameters, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions.

Biocatalysis: Enzymes could be employed for specific transformations, such as the stereoselective reduction of a ketone intermediate, offering a green and highly selective alternative to traditional chemical reagents.

A patent for producing 4-amino-m-cresol highlights a method involving the catalytic reduction of a p-(4-hydroxy-o-tolylazo)benzenesulfonic acid derivative. google.com While for a different isomer, this approach of reductive cleavage of an azo linkage demonstrates an alternative strategy for introducing an amino group onto a cresol ring.

Stereoselective Synthesis of this compound and its Stereoisomers (if applicable)

The 4-(2-aminopropyl)-o-cresol molecule contains a chiral center at the carbon atom bearing the amino group, meaning it can exist as two enantiomers: (R)- and (S)-4-(2-aminopropyl)-o-cresol. As the biological activity of enantiomers can differ significantly, their stereoselective synthesis is of great importance.

Strategies for achieving stereoselective synthesis include:

Chiral Pool Synthesis: Starting from a readily available enantiomerically pure precursor.

Chiral Auxiliaries: Temporarily incorporating a chiral molecule to direct the stereochemical outcome of a key reaction.

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other. For example, the asymmetric reduction of a ketone precursor is a common strategy. Recent research has highlighted stereoselective methods for amino alcohol synthesis via electrocatalytic radical cross-couplings. nih.gov

Resolution: Separating a racemic mixture of the final product or a key intermediate. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.

The stereoselective synthesis of complex molecules is an active area of research, with new methods continually being developed. nih.govresearchgate.netresearchgate.net

Process Chemistry Considerations for Scalable Production of this compound

The transition from a laboratory-scale synthesis to large-scale industrial production requires careful consideration of several factors to ensure an efficient, safe, and economically viable process.

Scalability of Reactions: Reactions that are manageable on a small scale may present challenges in terms of heat transfer, mixing, and safety when scaled up.

Cost and Availability of Materials: The cost of starting materials, reagents, and catalysts is a major driver in the economic feasibility of a large-scale process.

Process Safety: A thorough hazard evaluation of each step is necessary to identify and mitigate potential risks, such as runaway reactions or the handling of toxic or flammable substances.

Waste Minimization and Environmental Impact: Green chemistry principles are increasingly important in process development. This includes minimizing waste, using less hazardous solvents, and developing catalytic processes to reduce the generation of stoichiometric byproducts.

Regulatory Compliance: The manufacturing process must adhere to strict regulatory guidelines to ensure the quality and consistency of the final product.

| Process Consideration | Key Aspects |

| Scalability | Heat management, mass transfer, reactor design |

| Economics | Cost of goods, process efficiency, throughput |

| Safety | Hazard analysis, risk mitigation, safe handling protocols |

| Sustainability | Waste reduction, solvent recycling, atom economy |

Mechanistic Organic Chemistry and Chemical Reactivity of 4 2 Aminopropyl O Cresol Hydrobromide

Reaction Mechanisms Involving 4-(2-Aminopropyl)-o-cresol Hydrobromide

Electrophilic and Nucleophilic Characteristics of this compound

The dual functional nature of 4-(2-Aminopropyl)-o-cresol suggests it can act as both an electrophile and a nucleophile.

Nucleophilic Character: The primary amino group (—NH₂) possesses a lone pair of electrons, rendering it nucleophilic. This site would be expected to react with various electrophiles. In the hydrobromide salt form, this amine is protonated to an ammonium (B1175870) bromide (—NH₃⁺Br⁻), which significantly diminishes its nucleophilicity. However, under basic conditions, deprotonation would regenerate the nucleophilic primary amine. The phenolic hydroxyl group (—OH) also has lone pairs on the oxygen atom, making it a potential nucleophile, particularly in its deprotonated phenoxide form. The electron-donating nature of the hydroxyl and alkyl groups activates the aromatic ring, making it susceptible to electrophilic attack (a form of nucleophilicity).

Electrophilic Character: The aromatic ring, while generally electron-rich, can become an electrophilic center in reactions such as nucleophilic aromatic substitution, although this typically requires the presence of strong electron-withdrawing groups, which are absent in this molecule. The carbon atom attached to the amino group could also exhibit electrophilic character, particularly if the amino group is transformed into a good leaving group.

Functional Group Transformations of this compound

A variety of functional group transformations can be anticipated for this molecule, based on standard organic chemistry principles. However, no specific studies have documented these for this compound.

Potential Reactions of the Amino Group:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid (generated from NaNO₂ and a strong acid) to form a diazonium salt, which is a versatile intermediate.

Potential Reactions of the Phenolic Hydroxyl Group:

Etherification: Reaction with alkyl halides in the presence of a base (Williamson ether synthesis) to form ethers.

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Oxidation: Oxidation of the phenol (B47542) could lead to the formation of quinone-type structures.

Potential Reactions of the Aromatic Ring:

Electrophilic Aromatic Substitution: The activated ring is expected to undergo reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation/acylation. The directing effects of the hydroxyl and aminopropyl groups would influence the position of substitution.

Chemical Degradation and Stability Studies of this compound

There is a notable absence of published studies on the chemical degradation and stability of this compound.

Identification of Chemical Degradation Pathways of this compound

Without experimental data, potential degradation pathways can only be hypothesized based on the molecule's structure. Likely pathways would involve:

Oxidation: The phenolic ring and the aminopropyl side chain are susceptible to oxidation. Atmospheric oxygen, especially in the presence of light or metal ions, could lead to the formation of colored degradation products, likely quinoidal in nature.

Photodegradation: Aromatic compounds and amines can be sensitive to UV light, which could initiate radical reactions leading to polymerization or fragmentation.

Characterization of Chemical Degradation Products of this compound

No studies have identified or characterized the degradation products of this specific compound. Hypothetical degradation products could include quinones, hydroxylated derivatives, and products resulting from the cleavage of the aminopropyl side chain.

Chemical Interactions of this compound with Other Chemical Species

Specific data on the chemical interactions of this compound are not available. General chemical principles suggest potential interactions with:

Acids and Bases: The hydrobromide salt is the result of an acid-base reaction. The compound will react with stronger bases to deprotonate the ammonium and hydroxyl groups.

Oxidizing and Reducing Agents: As mentioned, oxidizing agents are likely to react with the phenol and amine functionalities. The aromatic ring could be reduced under specific catalytic hydrogenation conditions.

Metal Ions: Phenolic compounds and amines can form complexes with various metal ions.

In the absence of dedicated research, the chemical behavior of this compound remains a matter of scientific postulation based on the established reactivity of its constituent parts.

Synthesis and Characterization of Derivatives and Analogs of 4 2 Aminopropyl O Cresol Hydrobromide

Design Principles for Structural Modification of 4-(2-Aminopropyl)-o-cresol Hydrobromide

The design of new molecules based on the 4-(2-aminopropyl)-o-cresol scaffold is guided by established principles of medicinal and organic chemistry. The primary goals of these modifications are to explore the chemical space around the parent molecule, fine-tune its properties, and understand its chemical behavior. Key strategies for structural modification include:

Substitution on the Aromatic Ring: The phenyl ring presents several positions for the introduction of various functional groups. Altering the electronic nature of the ring through the addition of electron-donating or electron-withdrawing groups can significantly impact the molecule's reactivity and intermolecular interactions.

Modification of the Propyl Side Chain: The length, branching, and rigidity of the aminopropyl side chain can be altered. For instance, homologation to an aminobutyl or aminopentyl chain, or the introduction of cyclic constraints, can influence the molecule's conformational flexibility.

Derivatization of the Amino Group: The primary amine is a key site for functionalization. Acylation, alkylation, or incorporation into heterocyclic systems can lead to a wide array of derivatives with altered basicity, nucleophilicity, and hydrogen bonding capabilities.

Modification of the Hydroxyl Group: The phenolic hydroxyl group can be etherified or esterified to modulate its acidity and hydrogen-bonding potential. These modifications can also serve as a protecting group strategy during multi-step syntheses.

These design principles are systematically applied to generate libraries of compounds for further study, allowing for a comprehensive investigation of how subtle structural changes translate into different chemical properties.

Synthetic Methodologies for Analogs and Homologs of this compound

The synthesis of analogs and homologs of this compound often starts from readily available precursors and employs well-established synthetic transformations. A common retrosynthetic approach involves the disconnection of the carbon-nitrogen bond, suggesting a ketone or aldehyde as a key intermediate.

One prevalent synthetic route begins with a substituted cresol (B1669610) derivative, which is then subjected to a series of reactions to introduce the aminopropyl side chain. A typical sequence might involve:

Friedel-Crafts Acylation: The cresol starting material is acylated to introduce a propanoyl group at the desired position on the aromatic ring.

Formation of an Oxime: The resulting ketone is then reacted with hydroxylamine (B1172632) to form an oxime.

Reduction: The oxime is subsequently reduced to the corresponding primary amine. A variety of reducing agents can be employed for this step, including lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

An alternative strategy involves the use of a nitroalkene as an intermediate. For example, a substituted benzaldehyde (B42025) can be condensed with a nitroalkane, followed by reduction of both the nitro group and the double bond to yield the desired aminopropyl-substituted aromatic compound.

The following table outlines a representative synthetic scheme for a generic 4-(2-aminopropyl)-o-cresol analog:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Friedel-Crafts Acylation | Propanoyl chloride, AlCl3 | 2-hydroxy-3-methyl-5-propanoylbenzene |

| 2 | Oximation | Hydroxylamine hydrochloride, pyridine | 1-(2-hydroxy-3-methylphenyl)propan-1-one oxime |

| 3 | Reduction | LiAlH4 in THF, followed by aqueous workup | 4-(2-aminopropyl)-o-cresol |

| 4 | Salt Formation | HBr in a suitable solvent | This compound |

This modular synthetic approach allows for the facile introduction of diversity at various points in the synthesis, enabling the creation of a wide range of analogs and homologs for further investigation.

Derivatization of this compound for Chemical Property Modulation

The derivatization of this compound at its reactive functional groups is a key strategy for modulating its chemical properties. The primary amine and the phenolic hydroxyl group are the most common sites for such modifications.

N-Derivatization: The primary amine can be readily converted into a variety of functional groups. For example, acylation with acid chlorides or anhydrides yields amides, which are generally less basic and more sterically hindered than the parent amine. Reductive amination with aldehydes or ketones can be used to introduce alkyl groups, leading to secondary or tertiary amines with altered nucleophilicity and lipophilicity.

O-Derivatization: The phenolic hydroxyl group can be transformed into ethers or esters. Etherification, often achieved through Williamson ether synthesis, can alter the molecule's hydrogen-bonding capabilities and solubility profile. Esterification, typically performed with acyl chlorides or carboxylic acids in the presence of a coupling agent, can also be used to modulate these properties.

The table below provides examples of derivatives and the corresponding modulation of chemical properties:

| Derivative Type | Functional Group Introduced | Expected Change in Chemical Property |

| N-Acetyl | -NHC(O)CH3 | Decreased basicity, increased steric hindrance |

| N-Methyl | -NHCH3 | Increased basicity, altered nucleophilicity |

| O-Methyl | -OCH3 | Loss of phenolic acidity, altered H-bonding |

| O-Acetyl | -OC(O)CH3 | Masked phenolic hydroxyl, potential prodrug |

These derivatization strategies are instrumental in fine-tuning the chemical characteristics of the parent molecule, which is a prerequisite for systematic structure-reactivity relationship studies.

Structure-Reactivity Relationship Studies of this compound Derivatives (Chemical Perspective)

Structure-reactivity relationship (SRR) studies from a chemical perspective aim to understand how the structural modifications of this compound derivatives influence their chemical reactivity and behavior in chemical reactions. These studies often involve kinetic and mechanistic investigations of reactions involving the functional groups of the derivatives.

For instance, the rate of N-acylation can be significantly affected by the electronic nature of the substituents on the aromatic ring. Electron-donating groups would be expected to increase the electron density on the nitrogen atom, thereby increasing its nucleophilicity and the rate of acylation. Conversely, electron-withdrawing groups would have the opposite effect.

Similarly, the acidity of the phenolic hydroxyl group can be modulated by ring substituents. The pKa of the phenol (B47542) can be correlated with the Hammett substituent constant (σ) of the groups on the aromatic ring, providing a quantitative measure of the electronic effects.

A hypothetical SRR study might involve comparing the rates of a specific reaction for a series of derivatives, as illustrated in the table below:

| Derivative (Modification) | Relative Rate of N-Acylation (Hypothetical) | Rationale |

| Parent Compound | 1.0 | Baseline |

| Ring-Fluorinated Analog | 0.7 | Inductive electron withdrawal by fluorine decreases amine nucleophilicity |

| Ring-Methoxylated Analog | 1.5 | Mesomeric electron donation by methoxy (B1213986) group increases amine nucleophilicity |

| N-Methyl Analog | 1.2 | Inductive effect of the methyl group increases amine nucleophilicity |

Through such systematic studies, a deeper understanding of the interplay between molecular structure and chemical reactivity can be achieved for this class of compounds. This knowledge is fundamental for the rational design of new derivatives with tailored chemical properties.

Advanced Analytical Methodologies for 4 2 Aminopropyl O Cresol Hydrobromide Research

Spectroscopic Characterization of 4-(2-Aminopropyl)-o-cresol Hydrobromide

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In ¹H NMR analysis, the chemical shifts, splitting patterns, and integration of the signals provide detailed information about the protons in the molecule. For instance, the aromatic protons on the cresol (B1669610) ring would appear in the downfield region, typically between 6.5 and 7.5 ppm, with their specific shifts and coupling patterns dependent on their positions relative to the hydroxyl and aminopropyl substituents. The protons of the aminopropyl side chain would resonate at higher field strengths. The methine (CH) proton adjacent to the amino group and the aromatic ring would likely appear as a multiplet, while the methylene (B1212753) (CH₂) and methyl (CH₃) protons would exhibit distinct signals, often as multiplets or doublets, respectively. The protons of the amine and hydroxyl groups may appear as broad singlets and their chemical shifts can be sensitive to solvent and concentration. researchgate.netchemicalbook.commdpi.comchemicalbook.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The aromatic carbons would be found in the 110-160 ppm range, with the carbon atom attached to the hydroxyl group being the most deshielded. The carbons of the aminopropyl side chain would appear at higher field strengths. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further confirming the structural assignment. researchgate.netmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(2-Aminopropyl)-o-cresol

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 115 - 135 |

| Aromatic C-OH | - | 150 - 160 |

| Aromatic C-C₃H₇N | - | 130 - 140 |

| CH (aminopropyl) | 2.8 - 3.5 | 45 - 55 |

| CH₂ (aminopropyl) | 2.5 - 3.0 | 30 - 40 |

| CH₃ (aminopropyl) | 1.0 - 1.5 | 15 - 25 |

| NH₂ | Variable (broad) | - |

| OH | Variable (broad) | - |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Applications for this compound

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis. nih.govoup.comresearchgate.netresearchgate.net

When subjected to ionization in a mass spectrometer, the hydrobromide salt will dissociate, and the protonated molecule [M+H]⁺ of the free base, 4-(2-aminopropyl)-o-cresol, will be observed. The exact mass measurement of this ion using high-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₁₀H₁₅NO).

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used. Under EI, characteristic fragmentation patterns are expected. A primary fragmentation pathway for phenethylamines involves the cleavage of the bond beta to the aromatic ring, resulting in a stable benzylic cation. For 4-(2-Aminopropyl)-o-cresol, this would lead to the formation of a prominent fragment ion. Other significant fragments would arise from the loss of the amino group and rearrangements of the side chain. researchgate.net

Table 2: Predicted Mass Spectrometry Data for 4-(2-Aminopropyl)-o-cresol

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 166.1226 | Protonated molecular ion of the free base |

| [M-NH₂]⁺ | 149.1012 | Loss of the amino group |

| [C₈H₉O]⁺ | 121.0648 | Benzylic fragment from beta-cleavage |

Note: m/z values are for the most abundant isotope and are predicted based on fragmentation of similar compounds.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of this compound.

IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. The spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. The N-H stretching vibrations of the primary amine would also appear in this region, typically as two bands for a primary amine. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would give rise to absorptions in the 1450-1600 cm⁻¹ region. mdpi.com

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The phenolic chromophore in 4-(2-Aminopropyl)-o-cresol would result in characteristic UV absorption bands. Phenols typically exhibit two absorption bands in the UV region, one around 210-220 nm and a second, less intense band around 270-280 nm. The position and intensity of these bands can be influenced by the substitution on the aromatic ring and the pH of the solution. b-cdn.net

Chromatographic Separation and Quantitative Analysis of this compound

Chromatographic techniques are essential for the separation of this compound from impurities and for its quantitative determination in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of substituted amphetamines. nih.govunodc.orgnih.govsigmaaldrich.comsigmaaldrich.com For this compound, reversed-phase HPLC would be the method of choice.

A typical HPLC method would utilize a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of the analyte, as it influences the ionization state of both the phenolic hydroxyl group and the primary amine. Detection is commonly achieved using a UV detector set at one of the absorption maxima of the compound (e.g., around 220 nm or 275 nm). For higher sensitivity and selectivity, a fluorescence detector can be used, as phenols and their derivatives often exhibit native fluorescence. nih.gov Coupling HPLC with mass spectrometry (LC-MS) provides the highest degree of specificity and allows for simultaneous quantification and structural confirmation. nih.gov

Table 3: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm and 275 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Applications for this compound

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. nih.govoup.comresearchgate.net Due to the presence of polar functional groups (hydroxyl and amino), 4-(2-Aminopropyl)-o-cresol is not ideal for direct GC analysis as it can exhibit poor peak shape and thermal degradation. Therefore, derivatization is typically required to increase its volatility and thermal stability. oup.comnih.govjfda-online.comresearchgate.netresearchgate.net

Common derivatizing agents for both the phenolic hydroxyl and the primary amino groups include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents such as trifluoroacetic anhydride (B1165640) (TFAA). oup.comnih.gov The resulting derivatives are more volatile and produce sharper chromatographic peaks. The separation is usually performed on a non-polar or medium-polarity capillary column, such as one coated with a 5% phenyl-methylpolysiloxane stationary phase.

GC is almost always coupled with a mass spectrometer (GC-MS), which serves as a highly specific detector. The retention time of the derivatized compound provides one level of identification, while the mass spectrum offers definitive structural confirmation. nih.govoup.comresearchgate.net

Table 4: Representative GC-MS Method Parameters for Derivatized 4-(2-Aminopropyl)-o-cresol

| Parameter | Condition |

| Derivatizing Agent | BSTFA with 1% TMCS |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Mode | Scan or Selected Ion Monitoring (SIM) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring of this compound

Thin-Layer Chromatography (TLC) serves as a fundamental and accessible technique for the real-time monitoring of chemical reactions, including the synthesis of this compound. Its utility lies in its ability to quickly separate reactants, intermediates, and products, offering a qualitative snapshot of the reaction's progress.

In a typical synthetic route to this compound, TLC can be employed to track the consumption of starting materials and the emergence of the desired product. The choice of the stationary phase, typically silica (B1680970) gel or alumina (B75360) plates, and the mobile phase is critical for achieving effective separation. For compounds with amine functionalities like 4-(2-Aminopropyl)-o-cresol, a common approach involves using a solvent system that balances polarity to ensure appropriate migration of the spots on the TLC plate. A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often employed. The addition of a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), can be beneficial in preventing the streaking of amine-containing compounds on the silica plate.

Visualization of the separated spots can be achieved through various methods. Given the aromatic nature of 4-(2-Aminopropyl)-o-cresol, UV light (254 nm) is a primary, non-destructive visualization technique. For enhanced sensitivity and for compounds that are not UV-active, staining with a chemical reagent is necessary. A common stain for amine-containing compounds is a ninhydrin (B49086) solution, which upon heating, reacts with primary and secondary amines to produce a distinct purple or brownish spot.

The progress of the reaction is monitored by comparing the TLC profile of the reaction mixture over time to the spots of the starting materials. A completed reaction is generally indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product.

While TLC is a powerful tool for reaction monitoring, more advanced techniques such as in-line Nuclear Magnetic Resonance (NMR) spectroscopy can offer more detailed kinetic and mechanistic insights for complex reactions. beilstein-journals.org

Purity Assessment and Impurity Profiling of this compound

The purity of a chemical compound is a critical determinant of its properties and suitability for research applications. A thorough assessment of purity involves not only quantifying the main component but also identifying and characterizing any impurities present.

Identification and Characterization of Impurities in this compound

Impurities in a sample of this compound can originate from several sources, including the starting materials, side reactions during synthesis, or degradation of the final product. The identification of these impurities is crucial for optimizing the synthetic process and ensuring the quality of the compound.

Given its structural similarity to other phenethylamine (B48288) compounds, potential impurities in this compound could include:

Starting materials: Unreacted precursors from the synthesis.

Intermediates: Incompletely reacted chemical intermediates.

By-products: Resulting from side reactions, such as oxidation or dimerization. For instance, in the synthesis of related amphetamines, impurities like phenyl-2-propanone have been identified. ukm.my

Positional isomers: Isomers of the target compound where the aminopropyl or cresol functional groups are at different positions on the aromatic ring.

Enantiomeric impurities: If the synthesis is not stereospecific, a racemic mixture of enantiomers may be present. The determination of enantiomeric purity is important as different enantiomers can have different biological activities. researchgate.net

The characterization of these impurities often requires a combination of sophisticated analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile impurities. ukm.mymdpi.com For non-volatile or thermally labile impurities, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the preferred method. nih.govnih.gov Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can provide detailed structural information about the impurities once they are isolated.

A hypothetical impurity profile for a sample of this compound is presented in the table below, based on common impurities found in structurally related compounds.

| Potential Impurity | Potential Origin | Typical Analytical Method for Identification |

| 4-(2-Oxopropyl)-o-cresol | Incomplete reduction of a ketone intermediate | GC-MS, LC-MS |

| Positional Isomers | Non-specific synthesis | HPLC, GC-MS |

| Dimeric species | Side reaction during synthesis | LC-MS |

| Unreacted starting materials | Incomplete reaction | TLC, GC-MS, HPLC |

Quantitative Analysis of Impurity Levels in this compound

High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common method for the quantitative analysis of non-volatile organic compounds. By using a validated method with appropriate calibration standards, the concentration of each impurity can be accurately determined. For instance, in the analysis of seized amphetamine tablets, LC-MS/MS has been used to quantify both the active ingredient and impurities like methamphetamine. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) are important parameters in these analytical methods. For example, a GC-MS method for amphetamine analysis reported an LOD of 3.87 μg/mL and an LOQ of 11.60 μg/mL. mdpi.com

The following table illustrates a hypothetical quantitative analysis of a research-grade sample of this compound.

| Compound | Retention Time (min) | Concentration (mg/g) | Purity (% by weight) |

| This compound | 10.2 | 985.0 | 98.5% |

| Impurity A (e.g., starting material) | 5.8 | 5.0 | 0.5% |

| Impurity B (e.g., by-product) | 8.1 | 8.0 | 0.8% |

| Other unidentified impurities | - | 2.0 | 0.2% |

| Total | 1000.0 | 100.0% |

Development of Chemical Purity Standards for this compound

The establishment of chemical purity standards is essential for ensuring the consistency and reliability of research findings. For research chemicals like this compound, these standards define the acceptable level of purity and the maximum allowable limits for specific impurities.

While specific pharmacopeial standards may not exist for this compound unless it is being developed for pharmaceutical use, general guidelines for chemical purity in research are well-established. wikipedia.orglabmanager.comalchemielabs.comcarolina.com For medicinal chemistry research, a purity of at least 95% is often required, with all tested compounds needing to meet this criterion. acs.org

Purity standards are typically categorized into different grades, each with its own set of specifications. labmanager.comalchemielabs.com These can range from technical grade, which is suitable for industrial applications, to high-purity grades like ACS (American Chemical Society) grade or Reagent grade, which are required for analytical and research purposes. labmanager.comalchemielabs.comcarolina.com

The development of a purity standard for this compound would involve:

Defining the minimum acceptable purity level: For research purposes, this would likely be ≥95% or higher. labmanager.comacs.org

Setting limits for specific impurities: Based on the impurity profile, maximum allowable levels for known and potential impurities would be established.

Specifying the analytical methods for verification: The standard would outline the validated analytical techniques (e.g., HPLC, GC-MS) to be used for confirming that a batch of the compound meets the purity requirements.

A proposed set of purity specifications for a research grade of this compound is outlined in the table below.

| Parameter | Specification | Test Method |

| Appearance | White to off-white solid | Visual Inspection |

| Identity | Conforms to the structure | IR, NMR, MS |

| Purity (Assay) | ≥ 98.0% | HPLC |

| Individual Impurity | ≤ 0.5% | HPLC |

| Total Impurities | ≤ 2.0% | HPLC |

| Residual Solvents | To be specified based on synthesis | GC-HS |

Computational and Theoretical Studies on 4 2 Aminopropyl O Cresol Hydrobromide

Quantum Chemical Calculations of 4-(2-Aminopropyl)-o-cresol Hydrobromide

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the properties of a molecule from first principles. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Electronic Structure and Molecular Orbital Theory of this compound

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. nih.gov These orbitals are either bonding, antibonding, or non-bonding, and their energies and electron occupancy dictate the molecule's stability and reactivity. researchgate.netucl.ac.ukebi.ac.uk

For 4-(2-aminopropyl)-o-cresol, the key molecular orbitals would be the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter indicating the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests the molecule is more reactive.

Calculations would reveal that the HOMO is likely localized on the electron-rich phenol (B47542) ring, which is activated by the hydroxyl and methyl groups. The LUMO would also be associated with the aromatic system. In the hydrobromide salt, the positive charge on the aminopropyl side chain would lower the energy of the molecular orbitals compared to the free base.

Illustrative Data: Predicted Molecular Orbital Energies This table represents the type of data generated from a DFT calculation for 4-(2-aminopropyl)-o-cresol, showing the energies of the frontier molecular orbitals.

| Molecular Orbital | Energy (eV) - Illustrative | Description |

| LUMO+1 | +0.85 | Higher energy unoccupied orbital, primarily on the aromatic ring. |

| LUMO | -0.54 | Lowest energy orbital for accepting electrons, localized on the π-system of the cresol (B1669610) ring. |

| HOMO | -5.78 | Highest energy orbital containing electrons, primarily localized on the phenol ring and oxygen atom. |

| HOMO-1 | -6.92 | Lower energy occupied orbital, with contributions from the aminopropyl side chain and aromatic ring. |

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that arise from rotation around its single bonds. libretexts.orgchemistrysteps.com For 4-(2-aminopropyl)-o-cresol, key rotations would occur around the C(ring)-C(propyl) and C(propyl)-C(propyl) bonds. A Potential Energy Surface (PES) scan, where the energy is calculated as a function of one or more dihedral angles, is used to identify stable conformers (energy minima) and the energy barriers between them (transition states). nih.gov

The analysis would likely reveal several low-energy conformers. The orientation of the aminopropyl side chain relative to the cresol ring and the rotation of the hydroxyl and methyl groups would be the primary determinants of conformational stability. researchgate.net Steric hindrance between the propyl group and the ortho-methyl group would influence the preferred rotational angles. Intramolecular hydrogen bonding between the ammonium (B1175870) group and the hydroxyl group's oxygen atom could also stabilize certain conformations.

Illustrative Data: Relative Energies of Key Conformers This table shows a hypothetical energy landscape for the primary dihedral angle of the aminopropyl side chain.

| Conformer | Dihedral Angle (C-C-C-N) - Illustrative | Relative Energy (kcal/mol) - Illustrative | Description |

| Anti-periplanar | 180° | 0.00 | Most stable conformer, minimizes steric interactions. |

| Gauche | 60° | 1.25 | Less stable due to steric clash between the amine and parts of the ring. |

| Eclipsed (TS) | 0° | 4.50 | High-energy transition state between gauche conformers. |

Vibrational Analysis and Spectroscopic Property Predictions for this compound

Theoretical vibrational analysis calculates the frequencies and intensities of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectra. wikipedia.org By calculating the second derivatives of the energy with respect to atomic positions, a set of normal vibrational modes can be determined. epa.gov

For this compound, characteristic vibrational frequencies would include:

O-H Stretch: A broad band typical for phenols.

N-H Stretch: Multiple bands for the -NH3+ group in the hydrobromide salt, typically in the 3000-3200 cm⁻¹ region.

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations.

C=C Ring Stretches: Vibrations characteristic of the aromatic ring. ebi.ac.uk

C-N Stretch: Vibration of the carbon-nitrogen bond.

Comparing the calculated spectrum to an experimental one allows for precise assignment of spectral bands to specific molecular motions. Theoretical calculations can also predict other spectroscopic properties, such as NMR chemical shifts.

Illustrative Data: Predicted Vibrational Frequencies This table presents a selection of predicted vibrational modes and their corresponding frequencies.

| Vibrational Mode | Predicted Frequency (cm⁻¹) - Illustrative | Description |

| O-H Stretch | 3450 | Stretching of the phenolic hydroxyl group. |

| N-H Asymmetric Stretch | 3155 | Asymmetric stretching of the ammonium group. |

| C-H Aromatic Stretch | 3080 | Stretching of C-H bonds on the phenyl ring. |

| C-H Aliphatic Stretch | 2960 | Stretching of C-H bonds on the propyl chain. |

| C=C Ring Stretch | 1610 | In-plane stretching of the aromatic ring. |

Molecular Modeling and Dynamics Simulations of this compound

While quantum mechanics describes the molecule in isolation, molecular modeling and dynamics simulations are used to study its behavior in a condensed phase (like a crystal or in solution) and over time.

Intermolecular Interactions and Crystal Packing Predictions for this compound

Crystal Structure Prediction (CSP) is a computational methodology used to find the most stable, low-energy arrangements of molecules in a crystal lattice. sigmaaldrich.comrsc.org It involves generating a vast number of plausible crystal packings and ranking them based on their calculated lattice energies. ucl.ac.ukwikipedia.org

For this compound, the crystal packing would be dominated by strong intermolecular interactions, primarily hydrogen bonds. The positively charged ammonium group (-NH3+) is a strong hydrogen bond donor, while the bromide anion (Br-) is an acceptor. The phenolic hydroxyl group can act as both a donor and an acceptor. These interactions would likely form a complex three-dimensional network, defining the crystal structure. The hydrophobic interactions between the aromatic rings and methyl groups would also play a role in the final packing arrangement. CSP can predict the most likely polymorphs (different crystal structures of the same compound), which is critical in pharmaceutical development.

Reaction Pathway Predictions and Transition State Analysis for this compound

Computational methods can be used to explore potential chemical reactions, such as degradation or metabolic pathways. This involves mapping the potential energy surface to identify reactants, products, and the high-energy transition states that connect them. rsc.org The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For instance, a theoretical study could investigate the mechanism of oxidation of the phenol group or N-dealkylation of the aminopropyl side chain. By calculating the structures and energies of the transition states for different proposed pathways, the most energetically favorable reaction mechanism can be identified. This provides insight into the chemical stability and potential metabolic fate of the molecule.

Illustrative Data: Activation Energy for a Hypothetical Reaction This table shows a simplified summary of a transition state analysis for a hypothetical oxidation reaction.

| Reaction Step | Species | Relative Energy (kcal/mol) - Illustrative |

| Initial State | Reactants | 0.0 |

| Activation Energy | Transition State | +25.4 |

| Final State | Products | -15.2 |

Computational Prediction of Structure-Reactivity Relationships in this compound Chemistry

Computational and theoretical chemistry serve as powerful tools for elucidating the intricate relationships between the three-dimensional structure of a molecule and its chemical reactivity. In the case of this compound, while specific experimental and computational studies are not extensively documented in publicly available literature, established quantum chemical methods can be applied to predict its behavior. Such studies would provide valuable insights into its electronic properties, potential reaction pathways, and intermolecular interactions.

The primary approach for these predictions involves the use of Density Functional Theory (DFT), a computational method that calculates the electronic structure of atoms, molecules, and solids. By solving the Schrödinger equation in an approximate manner, DFT can determine the molecule's geometry, energy levels of its molecular orbitals, and various other electronic properties that are fundamental to its reactivity.

A typical computational study on 4-(2-aminopropyl)-o-cresol would begin with the optimization of its molecular geometry. This process finds the lowest energy arrangement of the atoms, providing key structural parameters such as bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic environment of different parts of the molecule.

Following geometry optimization, a frequency calculation is usually performed to confirm that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical vibrational spectra (infrared and Raman), which can be compared with experimental data to validate the computational model.

The electronic properties of the molecule are then investigated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Furthermore, the distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps. These maps highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering a visual guide to where it is most likely to interact with other chemical species. For 4-(2-aminopropyl)-o-cresol, the MEP would likely show negative potential around the hydroxyl group's oxygen atom and the amino group's nitrogen atom, indicating these as sites for electrophilic attack. Conversely, the aromatic ring and the protonated amine would exhibit positive potential, suggesting susceptibility to nucleophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors are invaluable for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions.

The following data tables are illustrative examples of the types of results that would be generated from a DFT study on 4-(2-aminopropyl)-o-cresol. The values presented are hypothetical and are intended to represent the nature of the data obtained from such computational analyses.

Illustrative Data Tables

Table 1: Predicted Structural Parameters of 4-(2-Aminopropyl)-o-cresol

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-O (hydroxyl) | 1.365 |

| O-H (hydroxyl) | 0.968 |

| C-N (amine) | 1.472 |

| C-C (aromatic) | 1.390 - 1.405 |

| Bond Angles (°) ** | |

| C-O-H | 109.5 |

| C-C-N | 110.2 |

| Dihedral Angles (°) ** | |

| C-C-C-N | 65.4 |

Table 2: Predicted Electronic Properties and Global Reactivity Descriptors of 4-(2-Aminopropyl)-o-cresol

| Property | Predicted Value (eV) |

| HOMO Energy | -5.87 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap | 5.62 |

| Ionization Potential | 5.87 |

| Electron Affinity | 0.25 |

| Electronegativity (χ) | 3.06 |

| Chemical Hardness (η) | 2.81 |

| Global Electrophilicity Index (ω) | 1.67 |

By undertaking these computational investigations, a detailed understanding of the structure-reactivity relationships of this compound can be achieved, providing a theoretical framework to guide further experimental research into its chemical behavior and potential applications.

Chemical Metabolism and Non Biological Degradation Pathways of 4 2 Aminopropyl O Cresol Hydrobromide

Hydrolytic Degradation Mechanisms of 4-(2-Aminopropyl)-o-cresol Hydrobromide

The hydrobromide salt of the compound will readily dissociate in aqueous solutions, and while the resulting acidic environment could potentially influence reaction rates, specific data on the hydrolytic degradation of this compound is not extensively documented in publicly available scientific literature. However, general principles of organic chemistry suggest that under harsh acidic conditions, protonation of the ether oxygen could facilitate nucleophilic attack by water, leading to the formation of the corresponding catechol and 2-aminopropanol.

Table 7.1: Potential Hydrolytic Degradants of this compound

| Degradant Name | Chemical Structure | Formation Pathway |

| 4-(2-Aminopropyl)benzene-1,2-diol | C₉H₁₃NO₂ | Acid-catalyzed hydrolysis of the ether linkage. |

| 2-Aminopropan-1-ol | C₃H₉NO | Cleavage of the ether linkage. |

This table is based on theoretical degradation pathways and not on experimentally verified data for this specific compound.

Oxidative Degradation Mechanisms of this compound

The phenolic moiety of this compound is particularly susceptible to oxidation. Phenols can be oxidized to form a variety of products, including quinones and polymeric materials. The presence of the electron-donating aminopropyl group can further activate the aromatic ring, potentially increasing its susceptibility to oxidation.

In the presence of oxidizing agents, the phenolic hydroxyl group can be converted to a phenoxy radical. This radical can then undergo further reactions, such as dimerization or reaction with other molecules, leading to the formation of complex mixtures of degradation products. The aminopropyl side chain can also be a site of oxidation, potentially leading to deamination or oxidation of the alkyl chain. Studies on similar phenolic compounds have shown that oxidation can lead to the formation of colored degradation products due to the formation of quinone-type structures. rsc.orggoogle.comwikipedia.orgmdpi.commdpi.com

Photolytic Degradation Mechanisms of this compound

Exposure to light, particularly in the ultraviolet (UV) spectrum, can provide the energy needed to induce chemical reactions, a process known as photolysis. For aromatic compounds like this compound, photolytic degradation can proceed through several mechanisms. The absorption of UV light can excite the molecule to a higher energy state, making it more reactive.

Studies on compounds with similar structural features, such as amphetamines, have shown that the aminopropyl side chain is susceptible to photodegradation. mdpi.comnih.govnih.govresearchgate.net This can involve cleavage of the carbon-nitrogen bond or oxidation of the side chain. The phenolic ring itself is also a chromophore that can absorb UV light, potentially leading to ring-opening reactions or the formation of photo-oxidation products. The presence of the hydrobromide salt may also influence the photolytic pathway, but specific studies on this aspect are lacking.

Table 7.3: Potential Photolytic Degradation Products of Structurally Similar Compounds

| Compound Class | Potential Degradation Products | Reference |

| Amphetamines | Hydroxylated species (e.g., 4-hydroxyamphetamine) | mdpi.com |

| Amphetamines | Deaminated products (e.g., benzyl (B1604629) methyl ketone) | mdpi.com |

This table provides examples from structurally related compounds to infer potential photodegradation pathways.

Thermal Degradation Profiles of this compound

Thermal degradation occurs when a compound is subjected to high temperatures, leading to the breaking of chemical bonds. The thermal stability of this compound will be dependent on the strength of its covalent bonds. The ether linkage and the carbon-carbon bonds of the alkyl side chain are potential sites of thermal cleavage.

General studies on the thermal decomposition of phenolic compounds indicate that they often have high thermal stability. researchgate.netmdpi.com However, at sufficiently high temperatures, decomposition can occur, leading to the formation of smaller, volatile molecules. For this compound, potential thermal degradants could include cresol (B1669610), phenol (B47542), and various fragmentation products from the aminopropyl side chain. The presence of the hydrobromide salt might also affect the decomposition temperature and the nature of the degradation products. Research on phenolic resins has shown that thermal degradation can lead to the release of phenol and cresol homologs. ncsu.edu

Identification and Characterization of Chemical Metabolites and Degradants of this compound (in vitro chemical studies)

To date, there are no specific in vitro chemical studies published in the accessible scientific literature that identify and characterize the metabolites and degradants of this compound. Such studies would typically involve subjecting the compound to forced degradation conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) and then analyzing the resulting mixtures using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Based on the chemistry of its functional groups, a hypothetical in vitro degradation study might be expected to identify the types of products listed in the table below.

Table 7.5: Hypothetical Degradants of this compound from In Vitro Studies

| Degradation Condition | Potential Degradant Type | Analytical Technique for Identification |

| Acidic Hydrolysis | Catechol and aminopropanol (B1366323) derivatives | HPLC-MS, NMR |

| Oxidative Stress | Quinone-type structures, polymeric materials | HPLC-UV, MS |

| Photolytic Stress | Side-chain cleavage products, ring-opened products | GC-MS, LC-MS |

| Thermal Stress | Cresol, phenol, smaller volatile amines | GC-MS, TGA-MS |

This table represents a theoretical framework for the types of degradation products that might be observed in future in vitro studies.

Future Research Directions and Emerging Avenues in the Academic Chemistry of 4 2 Aminopropyl O Cresol Hydrobromide

Exploration of Novel Synthetic Methodologies for 4-(2-Aminopropyl)-o-cresol Hydrobromide

Future research could focus on developing efficient, scalable, and environmentally benign synthetic routes to this compound. Current methodologies for similar compounds often rely on multi-step processes that may involve harsh reagents or produce significant waste.

A primary avenue for investigation would be the catalytic reduction of a suitable nitro-precursor. For instance, a plausible route could commence with the nitration of o-cresol (B1677501) to yield 4-nitro-o-cresol. Subsequent alkylation to introduce the propyl side chain, followed by reduction of the nitro group, would yield the target amine. The final step would involve salt formation with hydrobromic acid. A key challenge is achieving regioselectivity during the initial nitration and subsequent side-chain introduction.

Another promising approach is the catalytic hydrogenation of aminomethylated phenols. wikipedia.org This could involve a Mannich-type reaction on o-cresol, followed by catalytic reduction. researchgate.net Transition-metal-free strategies, such as iodine-catalyzed aminomethylation of phenols in aqueous media, offer a greener alternative that warrants exploration for this specific target molecule. rsc.org The development of one-pot syntheses, perhaps starting from readily available materials like 4-aminophenol (B1666318) derivatives or p-cresol, could significantly enhance the accessibility of this compound for further study. researchgate.netresearchgate.net

Table 1: Potential Synthetic Strategies for this compound

| Strategy | Precursor(s) | Key Reaction(s) | Potential Catalysts/Reagents | Research Focus |

| Nitro-Compound Reduction | o-Cresol or 4-Methyl-2-nitrophenol | Nitration, Side-chain introduction (e.g., Aldol condensation followed by reduction), Nitro group reduction | HNO₃/H₂SO₄, Acetone/base, H₂/Pd/C, SnCl₂/HCl | Optimizing regioselectivity, improving yields, exploring greener reducing agents. wikipedia.orgchemicalbook.com |

| Catalytic Hydrogenolysis | 2,6-di-tert-butylphenol derivative | Hydroxymethylation or Aminomethylation, Hydrogenolysis | Formaldehyde, Secondary amine, H₂/Pd | Adapting the method for the specific aminopropyl side chain. wikipedia.org |

| Reductive Amination | 4-hydroxy-2-methylphenylacetone | Reductive amination | NH₃, H₂, Raney Nickel/Pd/C | Synthesis of the ketone precursor, optimizing reaction conditions to avoid side reactions. |

| Transition-Metal-Free C-H Aminomethylation | o-Cresol | Iodine-catalyzed C-H aminomethylation | Iodine, Sodium percarbonate, Amine source | Extending the methodology to introduce the aminopropyl group, ensuring ortho-selectivity. rsc.org |

Development of Advanced Analytical Techniques for this compound Characterization

The robust characterization of this compound and its potential isomers or impurities is crucial. Future research should focus on developing and validating sensitive and specific analytical methods.

High-Performance Liquid Chromatography (HPLC) is expected to be a cornerstone technique. chemijournal.com Given the compound's aromaticity and polarity, reversed-phase HPLC will be highly applicable. The use of phenyl-based stationary phases could offer enhanced selectivity for this and other aromatic compounds due to potential π-π interactions, which can be advantageous for separating positional isomers. shimadzu.com Coupling HPLC with mass spectrometry (MS), particularly tandem MS (MS/MS), would provide definitive structural confirmation and enable quantification at very low levels. researchgate.netnih.gov The development of MS-compatible mobile phases, such as those using ammonium (B1175870) formate (B1220265) buffers, would be essential. sielc.com

Gas Chromatography (GC), likely coupled with MS, presents another powerful analytical tool. nih.gov However, the polarity and low volatility of the compound may necessitate derivatization prior to analysis. Silylation of the phenolic hydroxyl and primary amino groups could improve chromatographic behavior and yield characteristic mass spectra, aiding in the differentiation of isomers. wiley.com

Table 2: Prospective Analytical Methods for this compound

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection Method | Research Focus |

| RP-HPLC | C18, Phenyl | Acetonitrile (B52724)/Water or Methanol/Water with buffer (e.g., Formic Acid, Ammonium Formate) | UV-Vis (DAD), Fluorescence, MS, MS/MS | Method development for isomer separation, validation for purity and stability testing. shimadzu.comsielc.comhelixchrom.com |

| GC-MS | HP-5ms or similar | Helium | Mass Spectrometry (EI) | Development of derivatization protocols (e.g., silylation) to improve volatility and peak shape. wiley.comcdnsciencepub.com |

| Capillary Electrophoresis (CE) | Fused silica (B1680970) capillary | Acidic or basic buffer systems | UV-Vis (DAD), MS | High-efficiency separation of isomers, analysis of small sample volumes. uminho.pt |

| NMR Spectroscopy | ¹H, ¹³C, 2D-NMR (COSY, HSQC) | DMSO-d₆, D₂O | - | Unambiguous structure elucidation, confirmation of isomeric purity. |

Integration of Computational Approaches for Chemical Prediction and Design with this compound

Computational chemistry offers a powerful toolkit to predict the properties and reactivity of this compound, guiding experimental work and saving resources. nih.govastrj.com

Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to calculate a wide range of molecular properties. nih.govacs.org These include optimizing the three-dimensional structure, calculating spectroscopic signatures (NMR, IR) to aid in experimental characterization, and determining electronic properties like ionization potential and bond dissociation enthalpy (BDE) of the phenolic O-H bond. nih.gov The BDE is a key predictor of antioxidant activity. acs.org Furthermore, DFT calculations can be used to model reaction mechanisms, helping to refine and optimize the synthetic routes discussed previously. nih.gov An easy-to-use method based on the direct approach for computing pKa values could also be developed for this compound. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict biological activities or toxicities. nih.gov By comparing the computed properties of this compound with those of a database of known compounds, it may be possible to predict its potential efficacy or risk profile before synthesis. nih.gov

Table 3: Application of Computational Chemistry to this compound Research

| Computational Approach | Predicted Properties/Insights | Potential Impact on Research |

| Density Functional Theory (DFT) | Molecular geometry, Spectroscopic data (NMR, IR), Bond Dissociation Enthalpy (BDE), pKa, Reaction pathways, Thermochemical data | Guiding synthesis, predicting antioxidant potential, understanding reactivity, aiding in analytical characterization. nih.govmdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Potential biological activity, Cytotoxicity, Environmental toxicity | Prioritizing experimental testing, designing safer analogues, early-stage risk assessment. nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Interaction with solvents, potential binding modes with macromolecules, conformational analysis | Understanding solubility, predicting interactions with biological targets (e.g., enzymes, receptors), designing derivatives with improved properties. |

In-depth Studies on the Environmental Fate and Non-Biological Degradation of this compound

Understanding the environmental persistence and degradation pathways of this compound is critical. Its structure, containing both an aromatic amine and a phenolic moiety, suggests several potential environmental interactions. imrpress.comresearchgate.net

The fate of this compound in soil and water will likely be governed by processes such as sorption, biodegradation, and photolysis. acs.orgnih.gov The pH of the environment will be a critical factor, influencing the protonation state of the amino group and the dissociation of the phenolic group, which in turn affects solubility and sorption to soil organic matter and clays. acs.org Biodegradation by soil and aquatic microorganisms is expected to be a major degradation pathway, as both phenols and aromatic amines can be utilized as carbon and nitrogen sources by various microbes. acs.orgplos.org

Non-biological degradation pathways also warrant investigation. Photochemical degradation via sunlight is a possibility for aromatic compounds, although its importance relative to biodegradation can vary. nih.gov Abiotic oxidation is another potential, though often less significant, removal pathway. nih.gov Studies should aim to identify the primary degradation products to fully assess the environmental impact. The accumulation of phenolic compounds can inhibit hydrolytic enzyme activities, a factor that should be considered in its environmental assessment. frontiersin.org

Table 4: Research Areas for the Environmental Fate of this compound

| Environmental Compartment | Key Fate Process | Influencing Factors | Research Questions |

| Soil/Sediment | Sorption, Biodegradation | pH, Organic matter content, Clay content, Microbial community composition | What are the sorption coefficients (Kd, Koc)? What are the primary microbial degradation pathways and rates? acs.orgnih.gov |

| Aquatic Systems | Biodegradation, Photodegradation, Hydrolysis | pH, Sunlight intensity, Dissolved organic matter, Microbial populations | What is the aqueous photolysis quantum yield? Is the compound susceptible to hydrolysis? Identification of transformation products. nih.gov |

| Atmosphere | (Limited due to low volatility) | - | - |

Exploration of this compound as a Chemical Building Block or Reagent in Organic Synthesis

The trifunctional nature of 4-(2-Aminopropyl)-o-cresol (phenolic -OH, primary -NH₂, and an aromatic ring) makes it an attractive building block for the synthesis of more complex molecules and materials. nih.govresearchgate.net

The presence of both a nucleophilic amino group and a phenolic hydroxyl group makes it an ideal monomer for step-growth polymerization. It could be used to synthesize specialty polymers such as polyamides, polyethers, polybismaleimides, or novel phenolic resins. rsc.orgnih.gov These materials could possess unique thermal or mechanical properties due to the specific structure of the monomer. The antioxidant properties inherent to many phenolic compounds could also be imparted to the resulting polymers. mdpi.com

In medicinal chemistry, the aminocresol scaffold could serve as a starting point for the synthesis of novel pharmaceutical agents. The functional groups allow for a variety of chemical transformations, including acylation, alkylation, and cyclization reactions, to generate a library of derivatives for biological screening. chemcess.commdpi.com For example, the amine can be converted into amides or sulfonamides, while the phenol (B47542) can be transformed into ethers or esters. The aromatic ring itself can undergo further substitution.

Table 5: Potential Synthetic Applications of 4-(2-Aminopropyl)-o-cresol as a Building Block

| Functional Group(s) | Potential Reaction | Product Class | Potential Application Area |

| -NH₂ and -OH | Polycondensation with diacids/diacyl chlorides or diepoxides | Polyamides, Polyesters, Polyethers | High-performance polymers, functional materials, coatings. rsc.orgmdpi.com |

| -NH₂ | Acylation, Sulfonylation, Diazotization followed by coupling | Amides, Sulfonamides, Azo compounds | Pharmaceutical synthesis, dye synthesis. researchgate.netchemcess.com |

| -OH | Etherification (e.g., Williamson synthesis), Esterification | Aryl ethers, Aryl esters | Fine chemical synthesis, pro-drug design. chemcess.com |

| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., halogenation, formylation) | Substituted aminocresols | Synthesis of complex organic molecules, functional materials. researchgate.net |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-aminopropyl)-o-cresol hydrobromide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves reductive amination or alkylation of o-cresol derivatives. For example, describes a multi-step synthesis for structurally similar phenolic amines, including reduction of intermediates (e.g., compound 7) using sodium cyanoborohydride and subsequent purification via column chromatography. Optimization may involve adjusting reaction temperature, solvent polarity (e.g., methanol vs. dichloromethane), and stoichiometric ratios of reagents to improve yield . Characterization via NMR and LC-MS is critical to confirm structural integrity.

Q. How can researchers differentiate positional isomers (e.g., o-, m-, p-cresol derivatives) in this compound class?

- Methodological Answer : Positional isomerism significantly impacts physicochemical and toxicological properties (e.g., octanol/water partition coefficients, metabolic pathways). Analytical techniques include:

- HPLC with UV/Vis detection : Retention times vary based on substituent positions.

- Raman spectroscopy : As demonstrated in , phenolic derivatives exhibit distinct spectral fingerprints (e.g., peaks at 785 nm for o-cresol vs. m-cresol).

- X-ray crystallography : Resolves spatial arrangements of functional groups .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer : While not listed in major hazard databases ( ), adopt general precautions for aminophenol derivatives:

- Use fume hoods and PPE (gloves, lab coats) to prevent dermal/ocular exposure.

- Monitor air quality per EN 14042 guidelines ( ) and implement spill containment measures.

- Store in airtight containers away from oxidizers due to potential amine reactivity .

Advanced Research Questions

Q. How do metabolic pathways of this compound compare to structurally related compounds (e.g., 5-APB/6-APB derivatives)?

- Methodological Answer : highlights metabolite synthesis via hydroxylation and N-dealkylation. To study metabolism:

- Use in vitro hepatocyte models with LC-HRMS to identify phase I/II metabolites.

- Compare kinetic parameters (e.g., CYP450 enzyme affinity) with analogs like 5-APB.

- Consider isotopic labeling (e.g., ²H or ¹³C) to track metabolic fate in vivo .

Q. What experimental strategies can resolve contradictions in toxicity data across cresol aminophenol derivatives?

- Methodological Answer : Discrepancies arise from isomer-specific effects (e.g., o-cresol vs. m-cresol in ). Strategies include:

- Comparative toxicogenomics : Expose cell lines (e.g., HepG2) to isomers and analyze transcriptomic profiles (RNA-seq) for pathway-specific effects.

- Subchronic dermal toxicity assays : Conduct 28-day studies with histopathology () to assess isomer-specific irritation potential.

- QSAR modeling : Correlate substituent positions (e.g., amino group orientation) with toxicity endpoints (e.g., LD50) .

Q. How does the octanol/water partition coefficient (log P) of this compound influence its pharmacokinetic behavior?

- Methodological Answer : Log P predicts membrane permeability and bioavailability. To determine log P:

- Use shake-flask method with HPLC quantification of compound concentration in octanol and aqueous phases.

- Compare results with computational tools (e.g., ACD/Percepta).

- Correlate log P with in vivo absorption data (e.g., rat models) to refine predictive models .

Q. What are the challenges in detecting trace impurities (e.g., m-cresol, heavy metals) in synthesized batches?

- Methodological Answer : emphasizes impurities as critical safety variables. Mitigation strategies:

- ICP-MS for heavy metal detection (e.g., Pb, Hg) at ppb levels.

- GC-MS headspace analysis : Identify volatile organic impurities (e.g., residual solvents).

- HPLC with charged aerosol detection : Quantify non-UV-active impurities like m-cresol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.